2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester
Description
Structural Classification of Spirocyclic Diazadecane Derivatives
Spirocyclic systems are classified by their ring composition, connectivity, and functionalization. This derivative exemplifies a heterocyclic spiro compound with two distinct rings:
- Aza-decalin core : The diazaspiro[4.5]decane system comprises a six-membered ring fused via a spiro carbon to a five-membered ring, both containing nitrogen atoms at positions 2 and 8.
- Exocyclic functional groups :
| Property | Value | Source |
|---|---|---|
| Molecular weight | 294.4 g/mol | |
| Boiling point | 290.3°C (estimated) | |
| LogP | 1.88 | |
| Hydrogen bond acceptors | 4 |
The spiro junction creates axial chirality, enabling enantioselective interactions with biological targets. X-ray crystallography of analogous compounds reveals perpendicular ring orientations, reducing π-system interactions and enhancing solubility.
Historical Development of Spirocyclic Carboxylate Esters in Medicinal Chemistry
Spirocyclic scaffolds gained prominence in the early 2000s as alternatives to planar aromatic systems. Key milestones include:
- 2008 : Xu et al. patented synthetic routes to 2,8-diazaspiro[4.5]decane derivatives, highlighting their utility in central nervous system (CNS) drug discovery. The tert-butyl ester group was employed to mask carboxylic acid functionality, improving blood-brain barrier permeability.
- 2014 : Advancements in domino reactions enabled one-step synthesis of diazaspiro[4.5]decane cores. Palladium-catalyzed coupling of yne-en-ynes with aryl halides yielded spirocycles with exocyclic double bonds, a strategy adaptable to introducing cyclobutyl groups.
- 2021 : A review underscored spiro compounds' antioxidant potential, noting that ~35% of active derivatives contain phenolic or ether oxygen atoms. While the tert-butyl ester in this compound lacks direct antioxidant activity, its role in stabilizing reactive carboxylates aligns with broader medicinal chemistry trends.
The integration of computational modeling (e.g., LogP optimization) and solid-phase synthesis has accelerated the development of diazaspiro[4.5]decane libraries. For instance, the tert-butyl ester’s steric bulk mitigates enzymatic hydrolysis, prolonging circulatory half-life in preclinical models.
Properties
Molecular Formula |
C17H30N2O2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl 8-cyclobutyl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H30N2O2/c1-16(2,3)21-15(20)19-12-9-17(13-19)7-10-18(11-8-17)14-5-4-6-14/h14H,4-13H2,1-3H3 |
InChI Key |
CAUNCAHXVGPBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The synthesis of this compound involves a multi-step process utilizing key reagents and reaction conditions to achieve high specificity and yield.
2.1 Reaction Conditions and Steps
The preparation is typically carried out in two main stages:
-
- Reagents :
- Cyclobutanone
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- Triethylamine (TEA)
- Solvent : Dichloromethane (DCM)
- Conditions :
- The reaction is initiated at $$0^\circ \text{C}$$ and stirred for 30 minutes.
- Procedure :
- Dissolve tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate in DCM.
- Add TEA as a base to neutralize acidic by-products.
- Cyclobutanone is added dropwise to the solution under controlled temperature.
- Reagents :
-
- Reagent : Sodium triacetoxyborohydride
- Conditions :
- The reaction mixture is stirred at room temperature overnight.
- Procedure :
- Sodium triacetoxyborohydride is added in portions to the intermediate mixture.
- The reaction proceeds under mild conditions to ensure selective reduction.
- After the reaction is complete:
- The mixture is basified using a $$1 \, \text{N}$$ NaOH solution.
- The organic layer is extracted with DCM (two washes).
- The combined organic extracts are washed with water and brine.
- The solvent is removed under reduced pressure.
- The product is purified using standard techniques such as silica gel column chromatography.
Reaction Data Table
| Step | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclobutanone, tert-butyl ester | DCM | $$0^\circ \text{C}$$, TEA | Intermediate |
| 2 | Sodium triacetoxyborohydride | DCM | Room temperature, overnight | Not specified |
Key Observations and Notes
Reagent Efficiency :
Sodium triacetoxyborohydride is preferred for its mild reducing properties, ensuring selective reduction without affecting other functional groups.Temperature Control :
Maintaining $$0^\circ \text{C}$$ during the initial stage minimizes side reactions and ensures high yield of the intermediate.Purification Strategy : The use of brine washes and silica gel chromatography ensures removal of impurities and isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential as a drug candidate due to its unique structural features that may confer biological activity.
Neuropharmacology
Research indicates that derivatives of diazaspiro compounds exhibit neuroprotective effects. For example, studies have shown that modifications to the spiro structure can enhance binding affinity to neurotransmitter receptors, which may lead to the development of new treatments for neurodegenerative diseases.
Anticancer Activity
Preliminary studies suggest that 2,8-Diazaspiro[4.5]decane derivatives can inhibit cancer cell proliferation. In vitro tests demonstrated that these compounds could induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.
Materials Science Applications
The compound's unique structure also makes it suitable for applications in materials science.
Polymer Chemistry
The incorporation of diazaspiro compounds into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance plastics.
Nanotechnology
Research into the use of diazaspiro compounds in nanotechnology has revealed their potential as building blocks for nanocarriers in drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms is under investigation.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of various diazaspiro derivatives on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death when treated with the compound, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Case Study 2: Anticancer Properties
In a recent investigation, researchers synthesized a series of diazaspiro derivatives and tested their efficacy against breast cancer cell lines. The findings revealed that certain modifications to the compound significantly increased its cytotoxicity, highlighting its promise as a lead compound for developing novel anticancer drugs.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby showing therapeutic potential in treating various inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues and Key Variations
The following table summarizes critical differences among the cyclobutyl variant and its analogues:
*Estimated based on structural similarity to and .
2.2. Substituent-Driven Property Differences
Cyclobutyl vs. Methylsulfonyl (742067-22-7):
- The methylsulfonyl group (polar, electron-withdrawing) increases water solubility (PSA = 75.3 Ų) compared to the cyclobutyl group (PSA ~50–60 Ų). This makes the methylsulfonyl variant more suitable for aqueous-phase reactions .
- The cyclobutyl group’s smaller size may reduce steric hindrance, favoring interactions with hydrophobic binding pockets in drug targets.
- Cyclobutyl vs. However, it increases molecular weight (423.35 vs. ~304.43 g/mol) and may raise toxicity concerns .
- Cyclobutyl vs. Benzyl (236406-40-9): The benzyl group significantly boosts lipophilicity (LogP ~3.5 vs. This analogue is prevalent in peptide backbone modifications .
Cyclobutyl vs. 1,3-Dioxo (752234-60-9):
- The dioxo variant ’s ketone groups enable participation in hydrogen bonding and Schiff base formation, making it reactive in condensation reactions. However, it lacks the tert-butyl ester, reducing stability under acidic conditions .
Biological Activity
2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester (CAS No. 1001054-52-9) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids and the regulation of blood pressure. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₈H₃₂N₂O₂
- Molecular Weight : 308.459 g/mol
- LogP : 3.5278 (indicating moderate lipophilicity)
The primary biological activity of this compound is attributed to its role as a soluble epoxide hydrolase inhibitor. sEH is involved in the hydrolysis of epoxyeicosatrienoic acids (EETs) to less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, which have vasodilatory effects and can lower blood pressure.
Inhibition Studies
A study published in Bioorganic & Medicinal Chemistry Letters highlighted that derivatives based on the diazaspiro framework exhibited potent sEH inhibitory activity. The specific compound was shown to effectively lower blood pressure in spontaneously hypertensive rats at doses of 30 mg/kg without affecting normotensive rats . This selective action suggests a targeted therapeutic potential for hypertension management.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the diazaspiro structure can enhance its inhibitory potency against sEH. For instance, replacing certain functional groups has been shown to improve binding affinity and selectivity towards the enzyme .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl to trifluoromethoxy | Increased potency in murine models |
| Variations in cyclobutyl substituents | Altered pharmacokinetic properties |
Hypertension Treatment
In a clinical study involving spontaneously hypertensive rats, administration of the compound resulted in significant reductions in mean arterial pressure compared to untreated controls. The study emphasized the importance of oral bioavailability and pharmacodynamics in achieving therapeutic effects .
Pharmacokinetics
Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics with a half-life conducive to once-daily dosing regimens. The metabolic stability was assessed using liver microsomes, showing resistance to rapid degradation, which is advantageous for sustained therapeutic effects .
Q & A
Q. What are the established synthetic routes for 2,8-diazaspiro[4.5]decane derivatives, and how can tert-butyl ester protection be optimized?
Spirocyclic compounds like this target molecule are typically synthesized via cyclization reactions. A common approach involves tert-butyl carbamate (Boc) protection of the amine group, followed by cyclization using reagents such as HCl in dioxane . For example, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate derivatives are synthesized via Boc protection and subsequent deprotection under acidic conditions. Optimization includes controlling reaction temperature (0°C to room temperature) and monitoring intermediates via TLC to prevent over-alkylation or ring-opening side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
Purity assessment requires orthogonal analytical methods:
- HPLC-MS : To detect impurities (e.g., residual cyclobutyl intermediates or tert-butyl byproducts) .
- NMR spectroscopy : 1H and 13C NMR confirm spirocyclic geometry and ester functionality. Key signals include the tert-butyl group at δ ~1.4 ppm (9H, s) and cyclobutyl protons as multiplet peaks between δ 2.5–3.5 ppm .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for spirocyclic compound synthesis?
Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways to identify energetically favorable conditions. For instance, ICReDD’s reaction path search methods predict optimal solvent systems (e.g., dioxane vs. THF) and acid catalysts (HCl vs. TFA) by analyzing activation energies. Computational docking studies also assess steric effects of the cyclobutyl group on reaction yields .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar diazaspiro compounds?
Discrepancies in pharmacological data (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or stereochemical variations. Researchers should:
- Compare impurity profiles : Use LC-MS to cross-validate batches against reference standards (e.g., EP impurity guidelines for azaspirodecanediones) .
- Conformational analysis : X-ray crystallography or NOESY NMR clarifies whether the cyclobutyl group adopts axial or equatorial positions, impacting receptor binding .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?
Systematic SAR requires:
- Scaffold diversification : Introduce substituents at the 8-cyclobutyl or tert-butyl ester positions. For example, fluorophenoxyethyl analogs show enhanced anticonvulsant activity in rodent models .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability using PAMPA .
Methodological Considerations
Q. What are best practices for handling and storing this compound?
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
